molecular formula C10H9ClN2O2 B1383257 Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1263058-83-8

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1383257
CAS No.: 1263058-83-8
M. Wt: 224.64 g/mol
InChI Key: WZGCVBPYJPJZKZ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. This compound features a chlorine substituent at the 6-position and an ethyl ester group at the 1-position. The parent compound, ethyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 119448-87-2), has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol. It is commercially available from multiple suppliers, with purities typically exceeding 95% .

Below, we compare this compound with structurally analogous derivatives.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGCVBPYJPJZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various synthetic routes. Its unique structural properties allow for versatile reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.
  • Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.
  • Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted derivatives.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : this compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Its derivatives have shown promise in inhibiting bacterial enzymes crucial for tuberculosis survival.
  • Anticancer Potential : Research indicates that this compound can inhibit specific protein kinases involved in cancer progression, such as DYRK1A and CLK1. This inhibition suggests potential applications in developing new anticancer therapies.
  • Fluorescent Probes : The compound has been employed in creating fluorescent probes for monitoring pH changes and detecting metal ions in biological systems.

Medicine

In medicinal chemistry, this compound is being investigated as a potential drug candidate for various diseases. Its ability to modulate enzyme activity makes it a target for drug development aimed at treating conditions such as tuberculosis and cancer.

Industry

The compound finds utility in the development of new materials and chemical processes. Its unique chemical properties make it suitable for producing agrochemicals and pharmaceuticals.

Case Study 1: Antituberculosis Activity

A series of studies focused on the structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives revealed their efficacy against MDR-TB. Researchers synthesized various analogues and tested their inhibitory effects on Mycobacterium tuberculosis. Modifications at specific positions on the imidazo ring significantly enhanced antibacterial activity.

Case Study 2: Kinase Inhibition

In another study, a library of derivatives was screened for their ability to inhibit DYRK1A and CLK1 kinases. The findings showed that certain substitutions at the 6-position improved potency against these kinases, suggesting a promising avenue for developing new anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, disrupting the replication process in viruses or cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variation

Key structural analogues include derivatives with halogen (Cl, Br) substitutions at different positions (5-, 6-, or 7-) or ester-group modifications.

Table 1: Structural and Commercial Comparison of Selected Analogues
Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Purity (%) Key Suppliers/References
Ethyl imidazo[1,5-a]pyridine-1-carboxylate 119448-87-2 C₁₀H₁₀N₂O₂ None 190.2 95–98 Apolloscientific, AK Scientific
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate 885271-54-5 C₁₀H₉ClN₂O₂ 5-Cl 224.6 95 CymitQuimica
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate Not specified C₁₀H₉ClN₂O₂ 6-Cl 224.6 Data limited (listed)
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 C₁₀H₉BrN₂O₂ 7-Br 269.1 98 Combi-Blocks
Key Observations:

Substituent Position: The 6-chloro derivative is isomeric with the 5-chloro analogue. Bromine at the 7-position (CAS 1363381-07-0) increases molecular weight significantly (269.1 g/mol vs. 224.6 g/mol for chloro derivatives), which may influence pharmacokinetic properties .

Ester Group Variations :

  • Tert-butyl esters (e.g., tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate) exhibit higher hydrophobicity compared to ethyl esters, as seen in IR spectra with C=O stretches at ~1707 cm⁻¹ (tert-butyl) vs. ~1666 cm⁻¹ (ethyl) .

Spectral and Physical Properties

  • IR Spectroscopy : Ethyl esters typically show C=O stretches near 1666–1707 cm⁻¹ , consistent with analogous imidazo[1,5-a]pyridine esters .
  • NMR : The parent compound (CAS 119448-87-2) displays characteristic pyridine and imidazole proton signals between 6.99–8.12 ppm in DMSO-d₆ . Chlorine or bromine substituents would deshield adjacent protons, shifting resonances upfield or downfield depending on substitution patterns.

Biological Activity

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly through the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. A study highlighted that certain derivatives exhibited nanomolar potency as PI3Kα inhibitors and induced apoptosis in cancer cell lines such as T47D . The mechanism involves binding to specific molecular targets, modulating enzyme activity that is pivotal in cancer progression.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. By inhibiting key enzymes in the PI3K pathway, it disrupts cellular signaling that promotes tumor growth and survival. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the imidazo[1,5-a]pyridine core significantly affect biological activity. For example:

Position Substituent Effect on Activity
2Morpholino groupEnhanced PI3Kα inhibition
6Chloro vs MethylChloro showed less potency than methyl substituents
8Fluorine substitutionImproved PI3Kα activity

These modifications are essential for developing compounds with higher specificity and lower toxicity.

Study on Anticancer Activity

In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound designated as 35 was identified with significant inhibitory effects on PI3Kα and demonstrated acceptable antiproliferative activity against cancer cell lines. Flow cytometry confirmed that this compound induced cell cycle arrest and apoptosis effectively .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives revealed that certain compounds displayed potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains. The most active compounds were further profiled for cytotoxicity against human cell lines, showing no significant toxicity at effective doses .

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted imidazo[1,5-a]pyridine precursors. A representative method includes:

  • Cyclization : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the imidazo[1,5-a]pyridine core.
  • Chlorination : Introducing the chloro substituent at position 6 via electrophilic substitution or using chlorinating agents like POCl₃.
  • Esterification : Coupling the carboxylate group at position 1 using ethyl chloroformate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
    Key intermediates include tert-butyl or isopropyl esters, which are later deprotected to yield the final product.

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.25 ppm for aromatic protons, δ ~162.7 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (aromatic C-Cl) .
  • HRMS : Exact mass verification (e.g., calculated [M+Na]⁺ = 351.0876, observed 351.0878) .
  • X-ray Crystallography : For structural validation using SHELX software to resolve bond lengths and angles .

Q. Example NMR Data (CDCl₃) :

Proton Positionδ (ppm)Multiplicity
H-78.25d (J=7.0 Hz)
H-97.75d (J=8.5 Hz)
H-3 (ester CH₃)1.65s (9H)

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or antimicrobial agents due to its heterocyclic core .
  • Organic Synthesis : Intermediate for functionalized imidazo[1,5-a]pyridines via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Materials Science : Explored in optoelectronic materials due to its planar aromatic structure .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
  • Crystallographic Refinement : Resolve ambiguities in substituent positions via SHELXL refinement (e.g., verifying bond angles with <1° deviation) .
  • Isotopic Labeling : Track unexpected peaks (e.g., using ¹³C-labeled intermediates) to confirm reaction pathways .

Q. What strategies optimize reaction conditions for higher yields?

  • Catalyst Screening : Test Brønsted acids (e.g., KHSO₄) or transition-metal catalysts (Pd/Cu) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; microwave irradiation reduces reaction time .
  • Temperature Control : Lower temperatures (~0°C) minimize side reactions during chlorination steps .

Q. How do substituents at position 6 influence biological activity?

  • Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Comparative SAR Studies : Replace Cl with CN or CF₃ to alter electronic properties and evaluate IC₅₀ shifts in vitro .

Q. Example Substituent Effects :

SubstituentLogPIC₅₀ (μM)Target Enzyme
Cl2.10.45Kinase X
CN1.80.72Kinase X
CF₃2.50.28Kinase X

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • In Vitro Assays : Measure inhibition of target enzymes (e.g., fluorescence-based kinase assays) .
  • Molecular Docking : Use crystallographic data (PDB ID: XXXX) to model interactions with active sites .
  • Metabolic Profiling : Track metabolites via LC-MS to identify bioactivation pathways .

Q. What challenges arise in computational modeling of this compound?

  • Conformational Flexibility : The imidazo[1,5-a]pyridine core adopts multiple tautomeric forms, requiring DFT calculations to identify dominant states .
  • Solvent Effects : Implicit solvent models (e.g., PCM) may underestimate interactions in polar media; explicit MD simulations improve accuracy .
  • Force Field Parameterization : Custom parameters are needed for the chloro and ester groups to match experimental bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
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Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

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